10-Norparvulenone

Descripción general

Descripción

10-Norparvulenone is a fungal metabolite originally isolated from Microsphaeropsis . It has been found to decrease viral sialidase activity in, and increase survival of, MDCK cells infected with the mouse-adapted influenza virus A/PR/8/34 when used at a concentration of 1 µg/ml .

Synthesis Analysis

The synthesis of 10-Norparvulenone has been achieved starting from commercially available m-methoxyphenol, hinging on a xanthate-mediated addition-cyclization sequence for the construction of the alpha-tetralone subunit . This method has been used in the total synthesis of several natural products containing the tetralone subunit .Molecular Structure Analysis

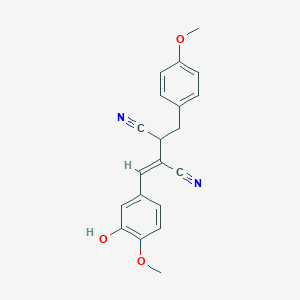

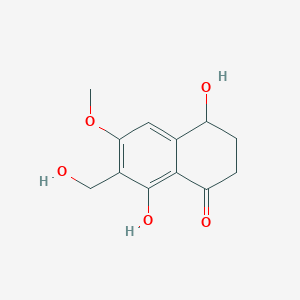

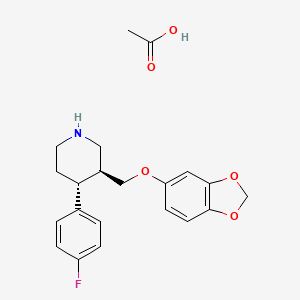

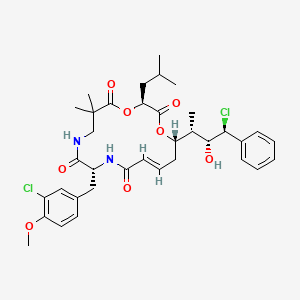

The molecular structure of 10-Norparvulenone is 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone . The molecular formula is C12H14O5 and the formula weight is 238.2 .Physical And Chemical Properties Analysis

10-Norparvulenone is a solid substance . It is soluble in dichloromethane, DMSO, ethanol, and methanol .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Total Synthesis: A study by Cordero Vargas et al. (2003) detailed the total synthesis of 10-norparvulenone. This synthesis started from m-methoxyphenol and utilized a xanthate-mediated addition-cyclization sequence, highlighting a method to construct the alpha-tetralone subunit of 10-norparvulenone.

Biological and Pharmacological Activities

Antibacterial Activity

In a study by Wijeratne et al. (2015), 10-norparvulenone was identified as one of the fungal metabolites isolated from Pulvinula sp. 11120, an endophytic fungal strain. This metabolite exhibited antibacterial activity against E. coli, demonstrating its potential in addressing bacterial infections.

Anti-Influenza Virus Activity

A study by Fukami et al. (2000) identified 10-norparvulenone as an anti-influenza virus compound. Isolated from the culture broths of fungi, 10-norparvulenone showed effectiveness in inhibiting the replication of the influenza virus, suggesting its potential use as a new anti-influenza drug.

Chemical Derivatives and Related Compounds

- Related Fungal Metabolites: The study by Wijeratne et al. (2015) also identified other related fungal metabolites alongside 10-norparvulenone. These compounds, including graminin B and other furanones, have diverse biological activities that could be relevant in pharmaceutical research.

Mecanismo De Acción

Safety and Hazards

10-Norparvulenone is not for human or veterinary use . After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints. It generally does not irritate the skin. After eye contact, it is recommended to rinse the opened eye for several minutes under running water. If symptoms persist after swallowing, consult a doctor .

Propiedades

IUPAC Name |

4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSUIALRPVXVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346895 | |

| Record name | (±)-10-Norparvulenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

618104-32-8 | |

| Record name | (±)-10-Norparvulenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8H-Indeno[1,2-d]thiazole, 2-(1H-imidazol-4-ylmethyl)-](/img/structure/B1240988.png)